Carbamazepine-10,11-epoxide

Catalog No.
S588607
CAS No.
36507-30-9
M.F
C15H12N2O2
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamazepine-10,11-epoxide

CAS Number

36507-30-9

Product Name

Carbamazepine-10,11-epoxide

IUPAC Name

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)

InChI Key

ZRWWEEVEIOGMMT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

Synonyms

10,11-epoxycarbamazepine, carbamazepine 10,11-epoxide, carbamazepine 10,11-oxide, carbamazepine epoxide, carbamazepine epoxide, 1a-(13)C-labeled, CARBAMAZEPINE-10,11-EPOXIDE, CBZ-10,11-epoxide

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N

Anticonvulsant Potential:

Potential Benefits Beyond Seizure Control:

While the anticonvulsant efficacy of carbamazepine-10,11-epoxide remains under investigation, some studies suggest potential benefits beyond seizure control. A small study involving patients with trigeminal neuralgia (a chronic facial pain condition) found comparable pain relief between carbamazepine-10,11-epoxide and carbamazepine at similar doses []. However, the epoxide appeared to be more potent based on plasma concentration, suggesting it may require a lower dose to achieve the same effect. Additionally, the study reported no side effects with the epoxide, warranting further exploration for its pain-relieving properties.

Pharmacokinetic Interactions:

Carbamazepine-10,11-epoxide is relevant not only for its potential therapeutic effects but also for its interaction with other medications. Studies have shown that certain drugs, like valproate (another anticonvulsant), can increase the levels of carbamazepine-10,11-epoxide in the body []. This interaction is important to consider during therapeutic drug monitoring to ensure safe and effective treatment with carbamazepine and other medications that may affect its metabolism.

Carbamazepine-10,11-epoxide is a significant metabolite of the anticonvulsant drug carbamazepine. It is formed through the oxidation of carbamazepine, primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4, with contributions from CYP2C8 and CYP3A5 . This compound plays a crucial role in the pharmacological effects of carbamazepine, as it exhibits anticonvulsant properties and is believed to contribute to the therapeutic efficacy of the parent drug.

The exact mechanism of action of CBZ-Epoxide is not fully understood, but it's believed to contribute to the anticonvulsant effect of CBZ. It might achieve this by:

  • Sodium channel inhibition: Like CBZ, CBZ-Epoxide might interact with voltage-gated sodium channels in neurons, stabilizing their membranes and reducing hyperexcitability [].
  • Other mechanisms: Further research suggests CBZ-Epoxide might have additional mechanisms, such as modulation of neurotransmitter release or interaction with other ion channels [].

The formation of carbamazepine-10,11-epoxide involves several key reactions:

  • Epoxidation: The conversion of carbamazepine to its epoxide form occurs via an enzymatic reaction where the epoxide group is introduced at the 10 and 11 positions of the carbamazepine molecule.
  • Nucleophilic Attack: The epoxide can undergo nucleophilic attack by various biological molecules, leading to the formation of diols or other metabolites. This reaction is often facilitated by enzyme residues such as aspartate .
  • Hydrolysis: Carbamazepine-10,11-epoxide can be further hydrolyzed to yield less reactive metabolites, which are then excreted from the body.

Carbamazepine-10,11-epoxide exhibits notable biological activity, particularly in its anticonvulsant effects. It has been shown to be effective against maximal electroshock-induced seizures in animal models . Additionally, this metabolite has been implicated in adverse drug reactions associated with carbamazepine therapy, particularly hypersensitivity reactions linked to specific human leukocyte antigen types such as HLA-B15:02 . The compound alters peptide presentation by HLA-B15:02, which may contribute to severe skin reactions like Stevens-Johnson syndrome and toxic epidermal necrolysis .

Carbamazepine-10,11-epoxide can be synthesized through several methods:

  • Enzymatic Oxidation: The most common method involves the use of cytochrome P450 enzymes that facilitate the conversion of carbamazepine into its epoxide form.
  • Chemical Synthesis: Laboratory synthesis can also be achieved through chemical methods involving oxidizing agents that introduce the epoxide functional group onto the carbamazepine structure.
  • Biotransformation Studies: Research into metabolic pathways often provides insights into how this compound can be produced in vitro using liver microsomes or recombinant enzyme systems.

Interaction studies have revealed that carbamazepine-10,11-epoxide can influence various biological processes:

  • Drug Interactions: The metabolite may interact with other drugs processed by cytochrome P450 enzymes, potentially altering their effectiveness or toxicity.
  • Immune Response Modulation: As noted in studies involving HLA-B*15:02 carriers, this metabolite can modify peptide presentation and affect immune responses, leading to hypersensitivity reactions .
  • Metabolic Pathways: Research indicates that it may affect the metabolism of other compounds through competitive inhibition or induction of metabolic enzymes.

Several compounds share structural or functional similarities with carbamazepine-10,11-epoxide. Here are some notable examples:

Compound NameStructure SimilarityBiological ActivityUnique Features
OxcarbazepineSimilar backboneAnticonvulsantLess frequent side effects than carbamazepine
PhenytoinRelated structureAnticonvulsantDifferent mechanism of action
LamotrigineRelated structureAnticonvulsantBroader spectrum of action
EslicarbazepineStructural derivativeAnticonvulsantActive metabolite with less toxicity

Carbamazepine-10,11-epoxide is unique due to its specific formation from carbamazepine and its significant role in mediating both therapeutic effects and adverse reactions related to this widely used anticonvulsant medication. Its interactions with immune pathways further distinguish it from other similar compounds.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

252.089877630 g/mol

Monoisotopic Mass

252.089877630 g/mol

Heavy Atom Count

19

Appearance

White Solid

Melting Point

204-206°C

UNII

QC9505F279

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory.;
H411 (92.68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

N03AF01

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

36507-30-9

Metabolism Metabolites

Carbamazepine 10,11-epoxide is a known human metabolite of carbamazepine.

Wikipedia

Carbamazepine-10,11-epoxide

Use Classification

Pharmaceuticals -> Nervous System -> Antiepileptics -> Carboxamide derivatives -> Transformation products

Dates

Modify: 2023-08-15

The effect of cannabidiol on the pharmacokinetics of carbamazepine in rats

Ruba S Darweesh, Tareq N Khamis, Tamam El-Elimat
PMID: 32424477   DOI: 10.1007/s00210-020-01878-2

Abstract

Carbamazepine (CBZ) is mainly metabolized by CYP3A4 into carbamazepine-10,11-epoxide (CBZE). Cannabidiol (CBD) is a potent inhibitor of the CYP3A family. The aim of this study is to determine the effect of acute and chronic administration of CBD on the pharmacokinetics of CBZ and CBZE. Male SD rats were assigned into four acute and four chronic groups: control (CBZ only), positive control (ketoconazole), low-dose cannabidiol (l-CBD), and high-dose cannabidiol (h-CBD). Acute CBD groups were administered a single dose of CBD, while chronic CBD groups were given multiple doses of CBD for 14 days (q.d.) before CBZ administration. Plasma samples had been collected and analyzed for CBZ and CBZE, then their noncompartmental pharmacokinetic parameters before and after CBD administration were determined. The co-administration of a single l-CBD has significantly increased CBZ's [Formula: see text] by 53.1%. Furthermore, CBZE kinetics showed a significant decrease in C
by 31.8%. Acute h-CBD caused similar effects on CBZ's [Formula: see text] with 40.4% significant decrease in CBZE's C
, when compared to the control. Chronic h-CBD caused a significant decrease in CBZ's C
and [Formula: see text] by 75.3% and 65.7%, respectively. Besides, [Formula: see text] and C
of CBZE significantly decreased by 75.3% and 78.3%, respectively. These results demonstrated that the pharmacokinetics of CBZ and CBZE had been significantly affected by CBD. When CBD has been administered as a single dose, the effect is believed to be mainly caused by the inhibition of CBZ metabolism through CYP3A. The effect of chronic administration of CBD probably includes kinetic pathways other than the inhibition of CYP3A-dependent pathways. Graphical abstract.


Is brivaracetam-induced elevation of carbamazepine-epoxide levels common and clinically relevant? - A case series

Bernhard J Steinhoff, Matthias Bacher, Marko Blickhan, Viviane Bernedo, Daniel Dietmann, Tassanai Intravooth, Reinhold Kornmeier, Christoph Kurth, Patricia Mahn, Matthias Schneider, Jakob Stockinger, Anke M Staack
PMID: 31743818   DOI: 10.1016/j.eplepsyres.2019.106236

Abstract

Brivaracetam (BRV) was recently introduced for the treatment of patients with focal epilepsy. BRV undergoes relatively few interactions, but one of them leads to the elevation of carbamazepine (CBZ)-10,11-CBZ-epoxide (CBZ-E) if BRV is co-administered with CBZ. This interaction has been considered to be clinically negligible. We present a case series of nine patients. In eight of them, levetiracetam (LEV) was switched to BRV. In the remaining case, oxcarbazepine was replaced by CBZ and added to a stable BRV dose. A marked increase of CBZ-E occurred in every case and was associated with clinically relevant symptoms including blurred vision, diplopia, dizziness, or fatigue in three of them. However, in the remaining six, the elevated CBZ-E levels were not associated with any tolerability problems. The importance of CBZ-E for adverse events under CBZ may have been overemphasized in the past and is not clinically impairing in most cases treated with the combination of BRV and CBZ.


Pharmacokinetic interaction of brivaracetam on other antiepileptic drugs in adults with focal seizures: Pooled analysis of data from randomized clinical trials

Brian D Moseley, Christian Otoul, Ludovicus Staelens, Armel Stockis
PMID: 31675621   DOI: 10.1016/j.eplepsyres.2019.106218

Abstract

To assess the effect of brivaracetam (BRV) on steady-state plasma concentrations of commonly prescribed antiepileptic drugs (AEDs).
Data were pooled from five randomized, double-blind, placebo-controlled efficacy studies (
,
,
,
, and
) in which adults with refractory epilepsy, and receiving stable doses of 1-2 AEDs, initiated adjunctive treatment with BRV (or placebo) for up to 12 weeks, following a 4-8 week baseline period. Concentrations of carbamazepine, carbamazepine epoxide, clobazam, clonazepam, lacosamide, lamotrigine, levetiracetam, oxcarbazepine (MHD), phenobarbital, phenytoin, pregabalin, topiramate, valproic acid and zonisamide, were measured during baseline and during BRV or placebo evaluation periods. Log-transformed data for patients receiving BRV dosages of 50-200 mg/day (or placebo) were evaluated using repeated measures analysis of covariance. Geometric least-squares means ratios of respective AED concentrations (treatment vs baseline) and their 90% confidence intervals (CIs) were calculated. Relevant interaction of BRV on the respective AED was inferred if CIs were entirely outside of 0.80-1.25 limits.
Within the population for analysis (n = 1402), relevant interaction was observed for carbamazepine epoxide alone which increased up to 2-fold from baseline due to inhibition of epoxide hydrolase by BRV, and the effect size was not influenced by concomitant valproic acid. Relevant interaction was not observed for other AEDs.
In adults with focal seizures, adjunctive BRV treatment does not affect plasma concentrations of the evaluated AEDs but increases carbamazepine epoxide metabolite. Carbamazepine dose reduction should be considered if tolerability issues arise.


Development of a monoclonal antibody-based immunochromatographic assay for the detection of carbamazepine and carbamazepine-10, 11-epoxide

Shengyang Zhou, Liguang Xu, Liqiang Liu, Hua Kuang, Chuanlai Xu
PMID: 32109745   DOI: 10.1016/j.jchromb.2020.122036

Abstract

In this study, haptens were designed to produce highly sensitive and specific monoclonal antibodies (mAb) against carbamazepine (CBZ) and its metabolite carbamazepine-10, 11-epoxide (CBZ-EP). According to the results of our competitive enzyme-linked immunosorbent assay (ic-ELISA), the half-maximum inhibitory concentration values for anti-CBZ and anti-CBZ-EP mAb were 0.18 and 0.59 ng/mL, respectively. An immunochromatographic assay (ICA) was developed for the determination of CBZ and CBZ-EP concentrations. This method can provide visible limits of detection ranging from 0.25 to 1 ng/mL, and cut-off limits ranging from 5 to 10 ng/mL, and takes 10 min to evaluate with the naked eye. Importantly, these observations were consistent with those obtained by ic-ELISA and liquid chromatography-mass spectrometry. The ICA assay represented a reliable, fast, and high-throughput method for the determination of CBZ and CBZ-EP in serum samples.


Association between EPHX1 polymorphisms and carbamazepine metabolism in epilepsy: a meta-analysis

Gui-Xin Zhao, Ming-Li Shen, Zheng Zhang, Ping Wang, Chun-Xiang Xie, Gong-Hao He
PMID: 31650507   DOI: 10.1007/s11096-019-00919-y

Abstract

BackgroundEPHX1 gene polymorphisms were recently acknowledged as an important source of individual variability in carbamazepine metabolism, but the result of that association still remains controversial. Aim of the review To obtain a more precise estimation of the associations between EPHX1 polymorphisms and carbamazepine metabolism and resistance. Methods The PubMed, EMBASE, Cochrane library, Chinese National Knowledge Infrastructure, Chinese Science and Technique Journals Database, China Biology Medicine disc and Wan fang Database were searched for appropriate studies regarding the rs1051740 and rs2234922 polymorphisms of EPHX1 up to September 2019. The meta-analysis was carried out using the Review Manager 5.3 software. The mean difference and 95% confidence interval were applied to assess the strength of the relationship. Results A total of 7 studies involving 1118 related epilepsy patients were included. EPHX1 rs1051740 polymorphism was significantly associated with adjusted concentrations of both carbamazepine (CC vs. TT: P = 0.02; CC vs. CT + TT: P = 0.005) and carbamazepine-10,11-epoxide (CC vs. CT + TT: P = 0.03). Furthermore, EPHX1 rs2234922 polymorphism was also observed to be significantly associated with decreased adjusted concentrations of carbamazepine-10,11-trans dihydrodiol (GG vs. GA + AA: P = 0.04) and CBZD:CBZE ratio (GG vs. AA: P = 0.008; GG vs. GA + AA: P = 0.0008). Nevertheless, the pooled analysis showed that the EPHX1 polymorphisms had no significant effect on CBZ resistance. Conclusion EPHX1 rs1051740 and rs2234922 polymorphisms may affect the carbamazepine metabolism; but carbamazepine resistance was not related to any of the single nucleotide polymorphisms investigated. These findings provided further evidence for individualized therapy of epilepsy patients in clinics.


Carbamazepine 10,11-epoxidation in human liver microsomes: influence of the

Y Miyata-Nozaka, S Mohd Zain, M Taguchi, M Shigeyama, T Isobe, N Hanioka
PMID: 29441960   DOI: 10.1691/ph.2017.7754

Abstract

Carbamazepine (CBZ) is a commonly prescribed antiepileptic drug, and is mainly metabolized to 10,11-CBZ epoxide in humans. Its biotransformation is catalyzed by cytochrome P450 (CYP) enzymes, with the predominant isoforms being CYP3A4 and CYP3A5. In the present study, the effects of the CYP3A5*3 (rs776746) polymorphism on CBZ 10,11-epoxidation in human liver microsomes genotyped as CYP3A5*3 were examined using a kinetic analysis. The kinetics for CBZ 10,11-epoxidation fit the Hill model with n of approximately 1.9-2.1 in all liver microsomes of the wild-type (CYP3A5*1/*1) and heterozygous (CYP3A5*1/*3) and homozygous (CYP3A5*3/*3) variants. The S50, Vmax, and CLmax values of wild-type liver microsomes were 263-327 μM, 793-1590 pmol/min/mg protein, and 1.51-2.95 μL/min/mg protein, respectively. The Vmax and CLmax values of liver microsomes of the heterozygous variant were approximately 15-40% those of wild-type liver microsomes. On the other hand, the Vmax and CLmax values of liver microsomes of the homozygous variant were more similar to those of the wild-type than the heterozygous variant. These results suggest that the CYP3A5*3 polymorphism has a negligible effect on CBZ 10,11-epoxidation in an in vitro system using human liver microsomes.


Serum protein binding of 25 antiepileptic drugs in a routine clinical setting: A comparison of free non-protein-bound concentrations

Philip N Patsalos, Miguel Zugman, Charlotte Lake, Anthony James, Neville Ratnaraj, Josemir W Sander
PMID: 28542801   DOI: 10.1111/epi.13802

Abstract

Given that only the free non-protein-bound concentration of an antiepileptic drug (AED) crosses the blood-brain barrier, entering the brain and producing an antiepileptic effect, knowledge and measurement of the free drug fraction is important. Such data are sparse, particularly for newer AEDs, and have arisen from the use of disparate methodologies and settings over the past six decades. We report on the protein binding of 25 AEDs that are available for clinical use, along with two pharmacologically active metabolites (carbamazepine-epoxide and N-desmethyl clobazam), using standardized methodology and under set conditions.
The protein binding of the various AEDs was undertaken in sera of 278 patients with epilepsy. Separation of the free non-protein-bound component was achieved by using ultracentrifugation (Amicon Centrifree Micropartition System) under set conditions: 500 μl serum volume; centrifugation at 1,000 g for 15 min, and at 25°C. Free and total AED concentrations were measured by use of fully validated liquid chromatography/mass spectroscopy (LC/MS) techniques.
Gabapentin and pregabalin are non-protein-bound, whereas highly bound AEDs (≥88%) include clobazam, clonazepam, perampanel, retigabine, stiripentol, tiagabine, and valproic acid as well as the N-desmethyl-clobazam (89%) metabolite. The minimally bound drugs (<22%) include ethosuximide (21.8%), lacosamide (14.0%), levetiracetam (3.4%), topiramate, (19.5%) and vigabatrin (17.1%). Ten of the 25 AEDs exhibit moderate protein binding (mean range 27.7-74.8%).
These data provide a comprehensive comparison of serum protein binding of all available AEDs including the metabolites, carbamazepine-epoxide and N-desmethyl-clobazam. Knowledge of the free fraction of these AEDs can be used to optimize epilepsy treatment.


Transformation of atenolol, metoprolol, and carbamazepine in soils: The identification, quantification, and stability of the transformation products and further implications for the environment

Olga Koba, Oksana Golovko, Radka Kodešová, Aleš Klement, Roman Grabic
PMID: 27514306   DOI: 10.1016/j.envpol.2016.07.041

Abstract

Pharmaceuticals are a large group of substances that have been recognized as environmental contaminants in recent years. Research on the pharmaceutical fate in soils is currently limited or missing. In this study, three pharmaceuticals (atenolol (ATE), carbamazepine (CAR), and metoprolol (MET)) were introduced to soils and exposed for 61 day under aerobic conditions. Thirteen different soils were used in the study to increase the understanding of pharmaceutical behaviour in the soil matrix. Ten metabolites were detected and tentatively identified. Some of them, such as atenolol acid (AAC), carbamazepine 10,11-epoxide (EPC), 10,11-dihydrocarbamazepine (DHC), trans-10,11-Dihydro-10,11-dihydroxy carbamazepine (RTC), and metoprolol acid (MAC), were consequently confirmed using commercial reference standards. It was concluded that the aerobic conditions of the experiment determined the pharmaceutical degradation pathway of studied compounds in the soils. The different amounts/rates and degradation of the transformation products can be attributed to differences in the soil properties. ATE degraded relatively quickly compared with CAR, whereas MET degradation in the soils was unclear. The persistence of CAR and its metabolites, in combination with low CAR sorption, enable the transportation of CAR and its metabolites within soils and into the ground water. Thus, CAR may cause adverse effects on the environment and humans.


Carbamazepine-Mediated Adverse Drug Reactions: CBZ-10,11-epoxide but Not Carbamazepine Induces the Alteration of Peptides Presented by HLA-B∗15:02

Gwendolin S Simper, Gia-Gia T Hò, Alexander A Celik, Trevor Huyton, Joachim Kuhn, Heike Kunze-Schumacher, Rainer Blasczyk, Christina Bade-Döding
PMID: 30302345   DOI: 10.1155/2018/5086503

Abstract

Among patients treated with the anticonvulsive and psychotropic drug carbamazepine (CBZ), approximately 10% develop severe and life-threatening adverse drug reactions. These immunological conditions are resolved upon withdrawal of the medicament, suggesting that the drug does not manifest in the body in long term. The HLA allele B∗15:02 has been described to be a genomic biomarker for CBZ-mediated immune reactions. It is not well understood if the immune reactions are triggered by the original drug or by its metabolite carbamazepine-10,11-epoxide (EPX) and how the interaction between the drug and the distinct HLA molecule occurs. Genetically engineered human B-lymphoblastoid cells expressing soluble HLA-B∗15:02 molecules were treated with the drug or its metabolite. Functional pHLA complexes were purified; peptides were eluted and sequenced. Applying mass spectrometric analysis, CBZ and EPX were monitored by analyzing the heavy chain and peptide fractions separately for the presence of the drug. This method enabled the detection of the drug in a biological situation post-pHLA assembly. Both drugs were bound to the HLA-B∗15:02 heavy chain; however, solely EPX altered the peptide-binding motif of B∗15:02-restricted peptides. This observation could be explained through structural insight; EPX binds to the peptide-binding region and alters the biochemical features of the F pocket and thus the peptide motif. Understanding the nature of immunogenic interactions between CBZ and EPX with the HLA immune complex will guide towards effective and safe medications.


Determination of carbamazepine and 12 degradation products in various compartments of an outdoor aquatic mesocosm by reliable analytical methods based on liquid chromatography-tandem mass spectrometry

Gaëlle Daniele, Maëva Fieu, Sandrine Joachim, Anne Bado-Nilles, Rémy Beaudouin, Patrick Baudoin, Alice James-Casas, Sandrine Andres, Marc Bonnard, Isabelle Bonnard, Alain Geffard, Emmanuelle Vulliet
PMID: 28573566   DOI: 10.1007/s11356-017-9297-6

Abstract

The aims of this work are to develop suitable analytical methods to determine the widely used anticonvulsant carbamazepine and 12 of its degradation/transformation products in water, sediment, fish (Gasterosteus aculeatus) and mollusc (Dreissena polymorpha). Protocols based on solid phase extraction for water, pressurized-liquid extraction for sediments and QuEChERS (quick easy cheap efficient rugged and safe) extraction for both organisms followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) are developed, validated and finally applied to samples collected during a 6-month experiment in outdoor mesocosms. Very low detection limits are reached, allowing environmentally realistic doses (namely, 0.05, 0.5 and 5 μg/L nominal concentrations) to be employed. The results indicate several metabolites and/or transformation products in each compartment investigated, with concentrations sometimes being greater than that of the parent carbamazepine. Biotic degradation of carbamazepine is demonstrated in water, leading to 10,11-dihydrocarbamazepine and 10,11-epoxycarbamazepine. In sediment, the degradation results in the formation of acridine, and 2- and 3-hydroxycarbamazepine. Finally, in both organisms, a moderate bioaccumulation is observed together with a metabolization leading to 10,11-epoxycarbamazepine in fish and 2-hydroxycarbamazepine in mollusc. Acridone is also present in fish. This study provides new and interesting data, helping to elucidate how chronic exposure to carbamazepine at relevant concentrations may affect impact freshwater ecosystems.


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